
4-Methylstilbene
概要
説明
4-Methylstilbene, also known as 1-methyl-4-[(E)-2-phenylethenyl]benzene, is an organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure, which consists of two benzene rings connected by an ethylene bridge. This compound is a derivative of stilbene with a methyl group attached to one of the benzene rings. This compound is known for its applications in various fields, including materials science, chemistry, and biology.
作用機序
Target of Action
4-Methylstilbene is a derivative of stilbenes, a class of plant polyphenols . Stilbenes have been found to have many biological actions . .
Mode of Action
Stilbenes, in general, have been found to affect several pathways involved in the regulation of fat metabolism, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota .
Biochemical Pathways
Stilbenes, including this compound, are known to affect various biochemical pathways. For instance, they have been found to influence the regulation of fat metabolism, including processes like adipogenesis, lipogenesis, lipolysis, and thermogenesis . They also have an impact on the gut microbiota .
Result of Action
Stilbenes, in general, have been found to exhibit a variety of potential benefits such as anti-oxidation, anti-inflammation, anti-carcinogenesis, and particular anti-obesity .
準備方法
The synthesis of 4-Methylstilbene can be achieved through several methods:
Aldol-type Condensation: This method involves the condensation of benzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone, which is then subjected to a reduction reaction to yield this compound.
Wittig Reaction: This reaction involves the use of a phosphonium ylide to react with benzaldehyde, forming the desired stilbene compound.
Heck Reaction: This palladium-catalyzed coupling reaction between an aryl halide and an olefin can also be used to synthesize this compound.
Industrial production methods typically involve large-scale versions of these reactions, optimized for yield and purity.
化学反応の分析
4-Methylstilbene undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound using a catalyst like palladium on carbon can yield this compound.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
科学的研究の応用
4-Methylstilbene has several applications in scientific research:
類似化合物との比較
4-Methylstilbene can be compared with other stilbene derivatives, such as:
Pterostilbene: This compound is similar to resveratrol but has better bioavailability and is used in the treatment of various diseases.
Piceatannol: Another stilbene derivative with potential anticancer and anti-inflammatory effects.
This compound is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity.
特性
IUPAC Name |
1-methyl-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRVHDXASYPUCB-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1860-17-9 | |
| Record name | Benzene, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 4-Methylstilbene?
A1: this compound is an organic compound with the molecular formula C15H14. It belongs to the stilbene family and features a trans-ethene double bond connecting two benzene rings, one of which carries a methyl substituent at the para position. [, , , , ]
Q2: Are there any interesting crystallographic properties of this compound?
A2: Yes, this compound forms complexes with other molecules, impacting its crystal structure. For instance, it forms a 2:1 complex with pyromellitic dianhydride. This complex crystallizes in the Cc space group and exhibits disorder in the stacking arrangement of its molecular layers. [, ]
Q3: Can this compound be synthesized in an environmentally friendly manner?
A3: Research suggests that this compound can be synthesized using a Wittig reaction in an aqueous medium. This method offers a greener alternative to traditional approaches that rely on hazardous organic solvents. []
Q4: How does the structure of this compound relate to its reactivity?
A4: The presence of the trans-ethene double bond in this compound makes it susceptible to addition reactions, as seen with bromine. The selectivity of these reactions can be influenced by substituents on the benzene rings. For example, a para-methoxy group can stabilize the bromonium ion intermediate through resonance, altering the product distribution. []
Q5: Does this compound exhibit any interesting optical properties?
A5: Derivatives of this compound, particularly those incorporated into polystyrene chains, display intriguing optical properties, including mixed monomer/excimer emission. The extent of excimer formation and reversibility depends on factors like graft loading and the presence of methoxy substituents. []
Q6: Can this compound participate in supramolecular chemistry?
A6: Yes, trans-4-ethyl-4'-methylstilbene has been shown to act as a guest molecule in supramolecular systems. Its encapsulation within a host molecule, driven by the trans-cis isomerization of 4,4'-dimethylazobenzene, can be controlled by external stimuli like light and heat. This encapsulation significantly impacts the stilbene's fluorescence properties, offering a potential mechanism for a supramolecular fluorescence on/off switch. []
Q7: Has this compound been found in natural sources?
A7: While this compound itself has not been widely reported in nature, closely related stilbene derivatives have been isolated from plant sources. For example, trans-3,5,3',4'-tetrahydroxy-4-methylstilbene was identified in Cercis chinensis Bunge. This finding highlights the potential of natural sources as a source of novel stilbene compounds. []
Q8: What are the potential applications of this compound and its derivatives in materials science?
A8: The incorporation of this compound derivatives as side chains in polystyrene leads to the creation of materials with unique optical properties. These materials hold promise for applications in areas like light-emitting diodes, sensors, and optical storage devices. []
Q9: Can this compound be used in cross-coupling reactions?
A9: 4-Methylstyrene, a structurally similar compound to this compound, can participate in palladium-catalyzed cross-coupling reactions with boronic acids, yielding 1,2-disubstituted ethenes. This method demonstrates high regioselectivity and offers a valuable route for the synthesis of various ethene derivatives. []
Q10: Are there any known biological activities associated with this compound or its analogs?
A10: While specific biological activities of this compound are not extensively discussed in the provided research, the presence of a stilbene scaffold suggests potential bioactivity. Stilbenes, as a class of compounds, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to explore the specific biological activities of this compound and its derivatives. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B3022995.png)
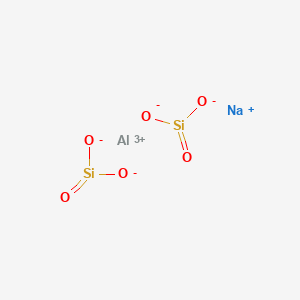



![3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B3023003.png)
![8-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B3023004.png)
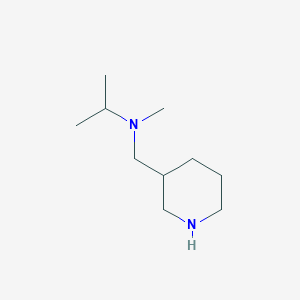
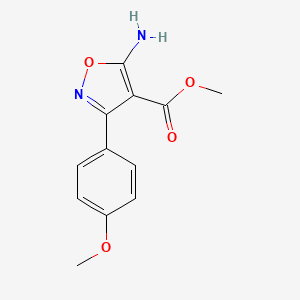
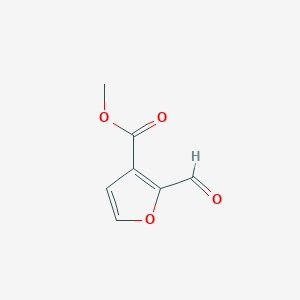

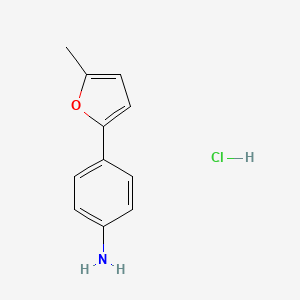

![5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B3023016.png)
